REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:9])[C:3]([NH:5][N+:6]([O-:8])=[O:7])=[NH:4].[OH-].[Na+].[Cl:12][C:13]1[S:14][C:15]([CH2:18]Cl)=[CH:16][N:17]=1>CN(C=O)C>[Cl:12][C:13]1[S:14][C:15]([CH2:18][NH:4][C:3]([N:2]([CH3:9])[CH3:1])=[N:5][N+:6]([O-:8])=[O:7])=[CH:16][N:17]=1 |f:1.2|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N[N+](=O)[O-])C
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CN1)CCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
CUSTOM
|
Details
|
followed by removal of the DMF by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added 200 ml of acetonitrile
|
Type
|
CUSTOM
|
Details
|
followed by separation of insoluble materials by filtration on celite
|
Type
|
CUSTOM
|
Details
|
The filtrate was purified by column chromatography (eluted with dichloromethane-acetonitrile 2:1-1:2)
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CN1)CNC(=N[N+](=O)[O-])N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |